molecular formula C12H21ClN2O3 B7930592 [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester

[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7930592
M. Wt: 276.76 g/mol
InChI Key: OTAOYNVLHKMUMW-UHFFFAOYSA-N
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Description

The compound [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester is a pyrrolidine-based derivative featuring a tert-butyl carbamate group linked via a methylene bridge (-CH2-) to the pyrrolidine ring. The pyrrolidine is substituted at the 1-position with a 2-chloroacetyl group, contributing to its electrophilic reactivity. Based on analogs, the molecular formula is inferred to be C12H21ClN2O3, with a molecular weight of ~276.76 g/mol (similar to ’s compound) .

Properties

IUPAC Name

tert-butyl N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)14-7-9-4-5-15(8-9)10(16)6-13/h9H,4-8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAOYNVLHKMUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Pyrrolidine Amine

The tert-butoxycarbonyl (Boc) group is typically introduced first to protect the primary amine of pyrrolidin-3-ylmethylamine. This step employs Boc anhydride (Boc)2O(Boc)_2O in the presence of a mild base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–25°C. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc anhydride, forming the carbamate linkage.

Example Protocol :

  • Reagents : Pyrrolidin-3-ylmethylamine (1.0 equiv), Boc anhydride (1.2 equiv), TEA (1.5 equiv)

  • Solvent : DCM, 0°C → room temperature, 12 hours

  • Yield : ~85–90% after column chromatography (hexane/ethyl acetate).

Chloroacetylation of the Secondary Amine

The Boc-protected intermediate undergoes chloroacetylation at the pyrrolidine nitrogen. Chloroacetyl chloride (1.5 equiv) is added dropwise to a cooled (0°C) solution of the intermediate in DCM or tetrahydrofuran (THF), followed by TEA to neutralize HCl. The reaction is stirred for 4–6 hours, yielding the chloroacetylated product.

Critical Parameters :

  • Temperature control (<5°C) prevents premature decomposition of chloroacetyl chloride.

  • Excess base ensures complete deprotonation of the secondary amine.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Choice : THF enhances solubility of intermediates compared to DCM but may require longer reaction times.

  • Low-Temperature Quenching : Analogous to iodination reactions in pyridine derivatives (e.g., −78°C for n-BuLi-mediated steps), maintaining subzero temperatures during exothermic steps minimizes side reactions.

Catalytic and Stoichiometric Considerations

  • Base Selection : DMAP accelerates Boc protection by acting as a nucleophilic catalyst.

  • Equivalents of Chloroacetyl Chloride : A 1.5-fold excess ensures complete acetylation while avoiding diacylation byproducts.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the target compound from unreacted starting materials or oligomers. Yields typically range from 70–85% after purification.

Spectroscopic Analysis

  • NMR : 1^1H NMR (CDCl3_3) displays characteristic peaks:

    • Boc tert-butyl group: δ 1.44 (s, 9H)

    • Chloroacetyl CH2_2: δ 4.12 (s, 2H)

    • Pyrrolidine protons: δ 2.8–3.5 (m, 4H).

  • IR : Strong absorbance at ~1700 cm1^{-1} (C=O stretch of carbamate and chloroacetyl groups).

Comparative Data on Synthetic Methods

ParameterBoc Protection StepChloroacetylation Step
Solvent DCMTHF
Temperature 0°C → RT0°C → RT
Reaction Time 12 hours6 hours
Yield 85–90%75–80%
Purification Column chromatography (hexane/EtOAc)Column chromatography (hexane/EtOAc)

Challenges and Mitigation Strategies

Diacylation Side Reactions

Overuse of chloroacetyl chloride may lead to diacylation at both the primary and secondary amines. Mitigation includes:

  • Strict stoichiometric control (1.5 equiv of chloroacetyl chloride).

  • Stepwise addition under inert atmosphere.

Acid Sensitivity of Boc Group

While the Boc group is stable under basic conditions, prolonged exposure to acidic environments during workup should be avoided to prevent deprotection.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring may also interact with biological receptors, modulating their function.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
[Target Compound] C12H21ClN2O3 ~276.76 (inferred) - 2-Chloroacetyl (1-position) Predicted reactivity at chloroacetyl
- Methylene-linked tert-butyl carbamate Likely moderate polarity
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester (1354001-16-3) C12H21ClN2O3 276.76 - Methyl carbamate
- R-configuration
Purity ≥98%; commercial availability
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (1353971-46-6) C11H19ClN2O3 262.74 - Direct carbamate linkage (no methylene) Smaller molecular weight; potential reduced steric hindrance
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (1353998-29-4) C14H25ClN2O3* ~305.8* - Isopropyl carbamate
- R-configuration
Bulkier substituent; may influence solubility
(S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate (169452-10-2) C16H23ClN2O2 310.82 - 4-Chlorobenzyl (1-position)
- S-configuration
Higher MW; aromatic substituent; predicted density 1.17 g/cm³
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester (1353974-70-5) C14H27N3O3 285.38 - 2-Aminoacetyl (1-position)
- Ethyl carbamate
Reduced electrophilicity; enhanced hydrogen bonding

*Inferred from structural similarity to .

Key Findings:

Substituent Effects on Reactivity: The 2-chloroacetyl group (present in the target compound and –3) enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, the 2-aminoacetyl group () introduces nucleophilic character, altering synthetic utility .

Steric and Polarity Considerations :

  • The methylene bridge in the target compound and increases steric bulk compared to ’s direct carbamate linkage. This may affect binding affinity in biological targets .
  • Isopropyl () and ethyl () carbamate substituents modulate solubility: larger alkyl groups reduce water solubility but enhance lipid bilayer penetration .

Stereochemical Influence :

  • The R-configuration in –2 and S-configuration in highlight the role of chirality in pharmacological activity. For example, enantiopure compounds often exhibit distinct bioactivity profiles .

Physicochemical Properties: ’s predicted density (1.17 g/cm³) and boiling point (410.9°C) suggest high thermal stability, advantageous for high-temperature syntheses . ’s amino group increases polarity, likely improving aqueous solubility compared to chloro-substituted analogs .

Biological Activity

Chemical Structure and Properties
The compound [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester is a complex organic molecule characterized by a pyrrolidine ring, a chloroacetyl group, and a carbamate structure. Its molecular formula is C13H23ClN2O3C_{13}H_{23}ClN_{2}O_{3}, with a molecular weight of approximately 290.79 g/mol. The presence of these functional groups suggests potential biological activities, particularly in medicinal chemistry.

Comparative Analysis with Structural Analogues

A comparative analysis of structurally similar compounds can provide insights into the potential biological activities of this compound. Below is a table summarizing some relevant analogues:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineEthynyl group, pyridine ringAntagonist for mGluR5
N-(2-Chloroacetyl)piperidineChloroacetyl group, piperidine ringAntimicrobial properties
Ethyl carbamateCarbamate structureUsed in food industry; potential toxicity concerns

This table highlights the diverse biological activities associated with compounds that share structural similarities with the target compound.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides valuable context:

  • Anticancer Research : A study published in 2023 reviewed FDA-approved heterocyclic molecules for cancer treatment, emphasizing the significance of structural modifications in enhancing anticancer efficacy. This underscores the potential of exploring this compound within similar frameworks for therapeutic applications against cancer .
  • Neuroprotective Studies : Research has shown that derivatives of pyrrolidine can exhibit neuroprotective effects through mechanisms that involve reducing oxidative stress and inflammation in neuronal cells .

Q & A

Q. What are the key synthetic strategies for preparing [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester?

  • Methodological Answer : The synthesis typically involves:

Activation of carboxylic acids : Use thionyl chloride (SOCl₂) to convert pyrrolidine derivatives to acid chlorides, enabling esterification .

Protection of amines : The tert-butyl carbamate (Boc) group is introduced via reaction with tert-butyl alcohol and a base (e.g., triethylamine) under anhydrous conditions .

Chloroacetylation : A chloroacetyl group is introduced at the pyrrolidine nitrogen using chloroacetyl chloride in dichloromethane (DCM) at 0–20°C, often with catalytic dimethylaminopyridine (DMAP) .
Critical Parameters :

  • Temperature control during chloroacetylation to avoid side reactions.
  • Use of inert atmospheres (N₂/Ar) for moisture-sensitive steps .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of chloroacetylation and Boc protection. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or tandem MS/MS quantifies molecular ions and fragments, especially for purity assessment .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and resolves isomers .

Q. What are the stability considerations under various storage conditions?

  • Methodological Answer :
  • Short-term Storage : Dissolve in anhydrous DCM or tetrahydrofuran (THF) and store at –20°C under nitrogen to prevent hydrolysis of the Boc group .
  • Long-term Stability : Lyophilized powders stored at –80°C show >95% purity over 6 months. Avoid repeated freeze-thaw cycles .
  • Degradation Analysis : Monitor by ¹H NMR for loss of tert-butyl signals or emergence of free amine peaks (~δ 2.8 ppm) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

  • Methodological Answer :
  • Target Selection : Identify protein targets (e.g., viral proteases, kinases) with known tert-butyl carbamate interactions .
  • Docking Workflow :

Prepare the ligand (compound) and receptor (target protein) using tools like AutoDock Vina.

Analyze binding poses for hydrogen bonds (e.g., between the carbamate carbonyl and catalytic residues) and hydrophobic interactions (e.g., tert-butyl group in hydrophobic pockets) .

  • Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays .

Q. What strategies optimize yield in multi-step syntheses involving sensitive functional groups?

  • Methodological Answer :
  • Stepwise Protection : Use orthogonal protecting groups (e.g., Boc for amines, Fmoc for alcohols) to prevent cross-reactivity .
  • Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligand) improve Suzuki coupling efficiency in arylations .
  • Reaction Table :
StepReagents/ConditionsYield (%)Reference
Boc Protectiontert-Butyl alcohol, Et₃N, DCM85–90
ChloroacetylationClCH₂COCl, DMAP, 0°C70–75

Q. How to address contradictions in reported synthetic yields or purity?

  • Methodological Answer :
  • Variable Analysis : Compare reaction scales (mg vs. kg), solvent purity (HPLC-grade vs. technical), and catalyst batches .
  • Reproducibility Protocol :

Standardize starting material sources (e.g., 3-methylpyrrolidine from Sigma-Aldrich vs. SynChem).

Use inline IR spectroscopy to monitor reaction progress in real-time .

  • Case Study : Lower yields in scaled-up chloroacetylation may require slower reagent addition or cryogenic conditions (–40°C) .

Q. What analytical techniques resolve structural isomers or stereochemical outcomes?

  • Methodological Answer :
  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to separate enantiomers (e.g., R vs. S configurations at pyrrolidine) .
  • NOESY NMR : Detect spatial proximity between the chloroacetyl group and pyrrolidine protons to confirm regiochemistry .
  • X-ray Crystallography : Resolve absolute stereochemistry for crystalline derivatives .

Data Contradiction Analysis

  • Synthetic Routes : reports Boc protection using SOCl₂, while uses DMAP for chloroacetylation. Contradictions in yield (70–90%) may arise from differing purification methods (column chromatography vs. recrystallization) .
  • Stability : recommends –80°C for long-term storage, whereas suggests –20°C. This discrepancy highlights the need for compound-specific stability testing.

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